1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one
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Overview
Description
1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperazinone derivative that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one is not fully understood. However, studies have suggested that it acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been shown to inhibit the reuptake of norepinephrine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety. It has also been shown to have analgesic effects by inhibiting the reuptake of norepinephrine and serotonin. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one in lab experiments is its ability to selectively target dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for studying the effects of these receptors on various physiological processes. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are numerous future directions for the research of 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential interactions with other receptors. Finally, research can be conducted to develop more efficient synthesis methods and improve the purity of the compound.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Its selective targeting of dopamine D2 and serotonin 5-HT1A receptors makes it a useful tool for studying the effects of these receptors on various physiological processes. However, its potential toxicity should be taken into consideration when conducting experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various disorders.
Synthesis Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one can be achieved through a multistep process that involves the reaction of 3-fluorobenzyl chloride with piperazine followed by the reaction of the resulting compound with propionyl chloride. The final product is obtained by the reaction of the intermediate compound with acetic anhydride. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one has shown potential applications in various fields of research. It has been studied for its antipsychotic and antidepressant properties. It has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic. Additionally, this compound has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-2-13(18)17-7-6-16(14(19)10-17)9-11-4-3-5-12(15)8-11/h2-5,8H,1,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSUYYHEYNYTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(C(=O)C1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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